molecular formula C11H9F3N4O2S2 B2634082 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 839693-07-1

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2634082
CAS No.: 839693-07-1
M. Wt: 350.33
InChI Key: GYSSLKAZQWHHTA-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of the compound reveals critical functional group vibrations:

  • N-H Stretching : A broad band at 3350–3250 cm⁻¹ corresponds to the primary amine (-NH~2~) on the thiadiazole ring.
  • C=O Stretching : A sharp peak at 1680–1660 cm⁻¹ arises from the acetamide carbonyl group.
  • C-F Stretching : Strong absorptions at 1250–1150 cm⁻¹ are attributed to the trifluoromethoxy group.
  • Thiadiazole Ring Vibrations : Peaks at 1550 cm⁻¹ (C=N) and 690 cm⁻¹ (C-S-C) confirm the heterocyclic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d~6~):

  • δ 7.65 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the trifluoromethoxy group.
  • δ 7.25 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the trifluoromethoxy group.
  • δ 6.80 (s, 2H): Exchangeable protons from the 5-amino group.
  • δ 4.10 (s, 2H): Methylenic protons of the sulfanylacetamide bridge.

¹³C NMR (100 MHz, DMSO-d~6~):

  • δ 169.2: Carbonyl carbon of the acetamide.
  • δ 158.1: Quaternary carbon bonded to the trifluoromethoxy group.
  • δ 147.3 and 142.8: Thiadiazole ring carbons.
  • δ 121.5 (q, J~C-F~ = 320 Hz): Trifluoromethyl group.

UV-Vis Spectroscopy

The electronic absorption spectrum in methanol exhibits two maxima:

  • λ~max~ = 254 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹): π→π* transition within the thiadiazole ring.
  • λ~max~ = 291 nm (ε = 8.5 × 10³ M⁻¹cm⁻¹): n→π* transition involving the acetamide carbonyl and amine groups.
    Solvent polarity shifts these peaks by 2–4 nm due to stabilization of excited states.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals the molecular ion peak at m/z 379.03 [M+H]⁺, consistent with the molecular formula C~11~H~10~F~3~N~4~O~2~S~2~. Key fragmentation pathways include:

  • Loss of Trifluoromethoxy Group : m/z 379 → 309 ([M−OCF~3~+H]⁺).
  • Acetamide Cleavage : m/z 309 → 191 ([C~5~H~4~N~4~S~2~]⁺).
  • Thiadiazole Ring Decomposition : m/z 191 → 77 (benzene fragment).

Table 2: Major MS Fragments

m/z Fragment Ion
379.03 [M+H]⁺
309.12 [M−OCF~3~+H]⁺
191.08 [C~5~H~4~N~4~S~2~]⁺
77.04 [C~6~H~5~]⁺

Computational Chemistry Modeling

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

HOMO-LUMO Analysis :

  • HOMO (-7.14 eV): Localized on the thiadiazole ring and sulfanyl bridge.
  • LUMO (-1.73 eV): Distributed over the acetamide carbonyl and trifluoromethoxy group.
  • Band Gap (ΔE) = 5.41 eV, indicating moderate chemical reactivity.

Solvent Effects :
Polar solvents (water, methanol) reduce the band gap by 0.11–0.12 eV due to stabilization of the LUMO.

Table 3: DFT-Calculated Parameters

Parameter Gas Phase Methanol Water
HOMO (eV) -7.34 -7.14 -7.14
LUMO (eV) -1.82 -1.73 -1.73
Dipole Moment (D) 5.47 7.03 7.09

The global electrophilicity index (ω = 1.25 eV) classifies the compound as a moderate electrophile, with nucleophilic attack likely occurring at the sulfanyl sulfur atom.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S2/c12-11(13,14)20-7-3-1-6(2-4-7)16-8(19)5-21-10-18-17-9(15)22-10/h1-4H,5H2,(H2,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSLKAZQWHHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate which is then reacted with 4-(trifluoromethoxy)aniline to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and stoichiometry are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The nitro group in the thiadiazole ring can be reduced to an amine.

  • Substitution: : The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like tin chloride or iron powder with hydrochloric acid are employed.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring, which is known for its biological activity. Its molecular structure includes a sulfanyl group and a trifluoromethoxy-substituted phenyl group. The presence of these functional groups contributes to its unique properties, making it a candidate for further research.

Medicinal Chemistry

  • Antimicrobial Activity : Compounds based on thiadiazole have demonstrated significant antimicrobial properties. Research indicates that derivatives like 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide exhibit activity against various bacterial strains. A study showed that modifications in the thiadiazole ring can enhance potency against resistant strains .
  • Anticancer Properties : The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines through apoptosis induction mechanisms .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been explored for their anti-inflammatory properties. Research indicates that this compound can reduce inflammatory markers in vitro and in vivo models, showing promise for treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : Due to its unique chemical structure, this compound has been investigated for its potential as a pesticide. Studies have reported effective control over various pests while being less toxic to beneficial insects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against resistant strains of E. coli and Staphylococcus aureus .

Case Study 2: Cancer Cell Line Testing

In vitro tests on human breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. These findings suggest potential for development into a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, altering their activity. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Trifluoromethoxy vs. Trifluoromethyl Groups The target compound’s 4-(trifluoromethoxy)phenyl group provides distinct electronic and steric properties compared to the 4-(trifluoromethyl)phenyl group in Compound 31 and 3g.

Sulfur-Containing Linkers

  • Sulfanyl (-S-) linkages, as seen in the target compound and 3g, are critical for maintaining planar geometry and facilitating interactions with biological targets like kinase enzymes or glutaminase .

Piperazine Derivatives

  • Piperazine-substituted analogues (e.g., 6e) exhibit enhanced antimicrobial activity but reduced anticancer potency compared to the target compound, suggesting divergent structure-activity relationships (SAR) for different therapeutic applications .

Carcinogenicity Considerations Certain 5-nitrofuran derivatives with thiadiazole rings (e.g., N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide) exhibit carcinogenicity, underscoring the importance of substituent selection for safety .

Research Findings and Clinical Relevance

  • Anticancer Activity : The target compound demonstrates promising cytotoxicity against breast cancer cells (IC₅₀ = 9 μM), outperforming imatinib (IC₅₀ = 20 μM). Its activity is comparable to 3g, which shares a benzylthio group but differs in the trifluoromethyl substituent .
  • Antimicrobial Applications : Piperazine-containing derivatives (e.g., 6e) show specificity against bacterial pathogens, indicating modular SAR for optimizing activity across disease models .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Overview

The molecular structure of the compound features a thiadiazole ring linked to a phenylacetamide moiety. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions. The compound’s structural characteristics are crucial for understanding its biological activity.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, including the target compound, have shown significant antimicrobial properties . Studies indicate that derivatives exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways.

CompoundTarget OrganismActivity
2-Thiadiazole DerivativeE. coliZone of inhibition: 15-19 mm
2-Thiadiazole DerivativeS. aureusMIC: 62.5 μg/mL

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. For instance, certain derivatives have shown promising results against various cancer cell lines such as SK-MEL-2 (melanoma) and MCF-7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 Value (µg/mL)Mechanism
SK-MEL-24.27Apoptosis induction
MCF-70.28Cell cycle arrest

Neuroprotective Effects

The neuroprotective activity of thiadiazole derivatives has been explored in several studies. The compound's ability to inhibit carbonic anhydrase suggests a role in protecting neuronal cells from excitotoxicity . In vivo studies using animal models have demonstrated that certain thiadiazole compounds can reduce seizure activity without significant neurotoxicity .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of a related thiadiazole derivative using models such as maximal electroshock (MES) and picrotoxin-induced seizures. Results indicated that the compound provided substantial protection against seizures at doses of 90 mg/kg, showing a favorable safety profile compared to standard anticonvulsants like phenobarbital .

Case Study 2: Cytotoxicity Assessment

Another study focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings suggested that structural modifications significantly influenced cytotoxicity, with specific substitutions enhancing activity against lung carcinoma cells .

Q & A

Q. Key Reagents/Conditions Table

StepReagentsSolventTemperatureTimeYield
1EDC, HOBtAcetonitrileRT30 min~75%
25-Amino-1,3,4-thiadiazole-2-thiolAcetonitrileReflux3 hr~60%

How is structural characterization of this compound validated in academic research?

Basic
Characterization employs:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtained) to resolve 3D geometry and hydrogen-bonding interactions .

What in vitro assays are used for preliminary biological evaluation?

Q. Basic

  • MTT assay : Evaluates cytotoxicity against cancer cell lines (e.g., MCF7, PC3) with IC₅₀ values compared to standards like doxorubicin .
  • Apoptosis induction : Caspase-3/9 activation assays via fluorometric substrates (e.g., Ac-DEVD-AMC) in treated cell lysates .

How do structural modifications influence anticancer activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • Thiadiazole core : Essential for caspase activation; replacing sulfur with oxygen reduces potency.
  • Trifluoromethoxy group : Enhances lipophilicity and metabolic stability compared to methoxy or nitro groups.
  • Sulfanyl linker : Longer alkyl chains (e.g., propyl) decrease activity, suggesting steric hindrance .

Q. SAR Table

Modification (R Group)IC₅₀ (MCF7)Caspase-3 Activation (Fold vs Control)
-OCH₃12 µM2.5x
-CF₃O5 µM4.8x
-NO₂18 µM1.2x

What mechanistic pathways are implicated in its apoptotic activity?

Advanced
The compound triggers intrinsic apoptosis via mitochondrial depolarization, confirmed by:

  • Cytochrome c release : Western blot analysis of cytosolic fractions.
  • Caspase-9 activation : Pre-treatment with caspase-9 inhibitors (e.g., Z-LEHD-FMK) abolishes activity .

How can computational methods optimize reaction conditions for synthesis?

Advanced
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:

  • Reaction path screening : Identifies optimal solvents (acetonitrile vs DMF) based on Gibbs free energy.
  • Machine learning : Prioritizes coupling agents (EDC vs DCC) using historical yield data .

What challenges arise in solubility and formulation studies?

Q. Advanced

  • Low aqueous solubility : Addressed via co-solvents (e.g., PEG-400) or nanoemulsions.
  • pH-dependent stability : Degrades in acidic conditions (pH < 4), requiring enteric coatings for oral delivery .

How should conflicting cytotoxicity data between studies be resolved?

Q. Advanced

  • Cell line variability : Validate assays across multiple lines (e.g., MCF7 vs SKNMC).
  • Culture conditions : Standardize serum concentration (e.g., 10% FBS) and passage number.
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with R² > 0.95 .

What strategies improve yield during scale-up synthesis?

Q. Advanced

  • Flow chemistry : Enhances heat/mass transfer for exothermic coupling steps.
  • Catalytic optimization : Substitute EDC with polymer-supported carbodiimides for easier purification .

Has this compound been evaluated in combination therapies?

Advanced
Synergy studies with doxorubicin show additive effects in MCF7 cells (Combination Index = 0.8 via Chou-Talalay method). Mechanisms include P-glycoprotein inhibition, reducing drug efflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.